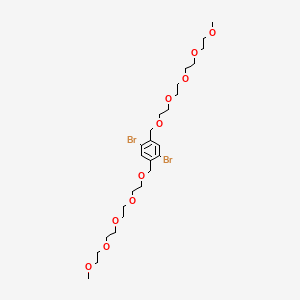
1,1'-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) is a synthetic organic compound with the molecular formula C26H44Br2O10 It is characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two long chains of pentaoxapentadecane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) typically involves a multi-step reaction process. The initial step often includes the bromination of a phenylene derivative to introduce bromine atoms at the desired positions on the aromatic ring. This is followed by the attachment of pentaoxapentadecane chains through etherification reactions. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the etherification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenylene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce hydroxyl or carbonyl derivatives .
Applications De Recherche Scientifique
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated aromatic compounds and biological molecules.
Mécanisme D'action
The mechanism of action of 1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in halogen bonding, while the ether linkages can interact with various functional groups in target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2,5-Dibromo-1,4-phenylene)bis(ethan-1-one): Similar in structure but with shorter alkyl chains.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy chains instead of pentaoxapentadecane chains.
Uniqueness
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) is unique due to its long pentaoxapentadecane chains, which provide distinct physical and chemical properties compared to similar compounds. These long chains can enhance the compound’s solubility, flexibility, and potential for forming complex molecular architectures .
Propriétés
IUPAC Name |
1,4-dibromo-2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44Br2O10/c1-29-3-5-31-7-9-33-11-13-35-15-17-37-21-23-19-26(28)24(20-25(23)27)22-38-18-16-36-14-12-34-10-8-32-6-4-30-2/h19-20H,3-18,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMEJCMZUZIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC1=CC(=C(C=C1Br)COCCOCCOCCOCCOC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44Br2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

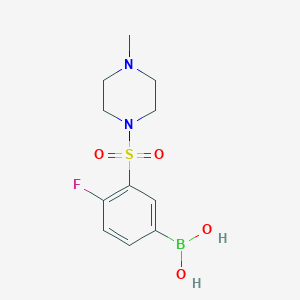
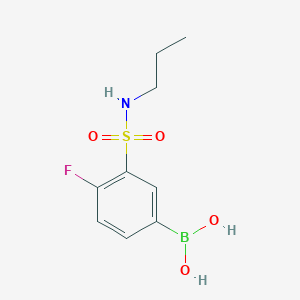
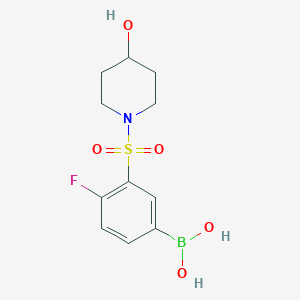
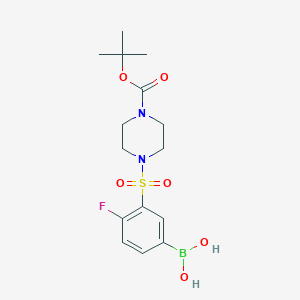
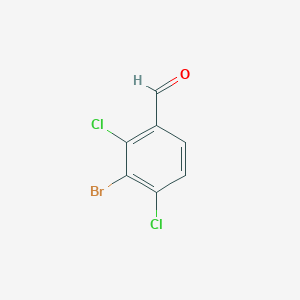
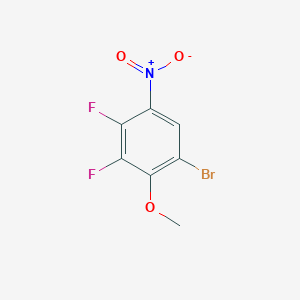
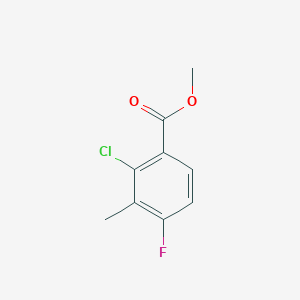
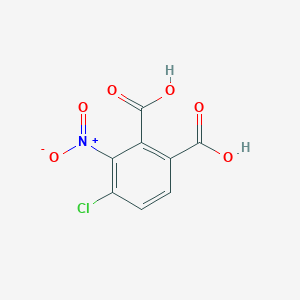
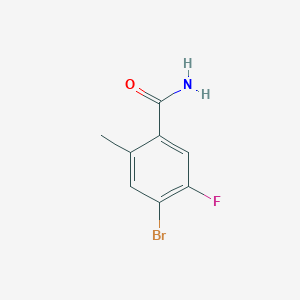
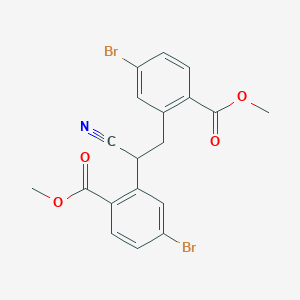
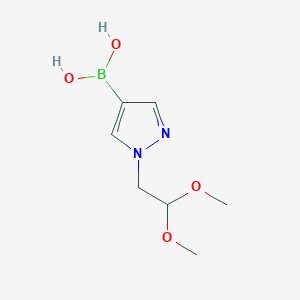
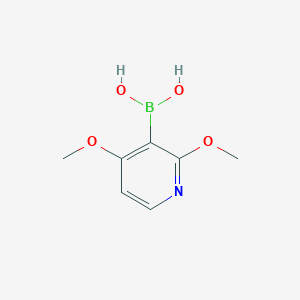
![{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid](/img/structure/B8119391.png)
